molecular formula C11H13NO2 B8386444 1-Phenylproline

1-Phenylproline

Cat. No.: B8386444
M. Wt: 191.23 g/mol
InChI Key: ZZMSDLWVAMNVOD-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenylproline is a derivative of proline, an amino acid that plays a crucial role in protein synthesis This compound features a phenyl group attached to the nitrogen atom of the proline ring, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenylproline typically involves the cyclization of N-(3-chloro- or 1-oxo-3-chloropropyl)-α-phenylglycine under phase transfer catalysis conditions . This method allows for the efficient formation of the pyrrolidine ring, which is a characteristic feature of proline derivatives. The reaction is carried out in acetonitrile in the presence of potassium carbonate and triethylbenzylammonium chloride as a catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Industrial processes may employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-Phenylproline undergoes various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized under specific conditions to form corresponding phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the proline ring, leading to the formation of hydroxyl derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

The major products formed from these reactions include phenolic derivatives, hydroxyl derivatives, and substituted phenylproline compounds, each with distinct chemical and biological properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenylproline
  • 3-substituted prolines
  • N-acetylproline

Uniqueness

1-Phenylproline is unique due to the presence of the phenyl group attached to the nitrogen atom, which significantly influences its chemical reactivity and biological activity. This structural feature distinguishes it from other proline derivatives and enhances its potential for various applications .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

(2S)-1-phenylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H13NO2/c13-11(14)10-7-4-8-12(10)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,14)/t10-/m0/s1

InChI Key

ZZMSDLWVAMNVOD-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](N(C1)C2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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